molecular formula C23H22ClN5O2 B2421783 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1184968-66-8

3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2421783
CAS No.: 1184968-66-8
M. Wt: 435.91
InChI Key: QMOZDXOAAUIAKG-UHFFFAOYSA-N
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Description

3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of piperazine, chlorophenyl, and pyrimidoindole

Preparation Methods

The synthesis of 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenylpiperazine with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a solvent such as chloroform and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or other strong bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, chloroform), bases (e.g., sodium hydroxide, potassium carbonate), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The chlorophenyl group may enhance binding affinity and specificity, while the pyrimidoindole core can contribute to the overall stability and bioactivity of the compound .

Properties

IUPAC Name

3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-15-6-7-18-16(12-15)21-22(26-18)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)19-5-3-2-4-17(19)24/h2-7,12,14,26H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOZDXOAAUIAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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